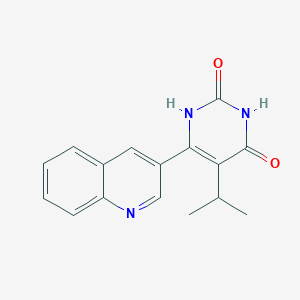
5-Isopropyl-6-quinolin-3-yl-1H-pyrimidine-2,4-dione
Cat. No. B8315268
M. Wt: 281.31 g/mol
InChI Key: YHSRKAISTFRYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08334295B2
Procedure details


5-Isopropyl-6-quinolin-3-yl-1H-pyrimidine-2,4-dione (6 mg, 0.021 mmol, 1.0 eq.) was dissolved in 0.5 mL DMF. Potassium carbonate (3 mg, 1 eq.) was added and the reaction mixture was stirred at room temperature for 10 minutes. Ed (1.7 μL, 1 eq.) was added. The reaction mixture was stirred at room temperature overnight. No reaction was observed. More potassium carbonate (6 mg) was added. The reaction mixture was complete after 2 hours. The reaction crude was filtered and purified by reverse phase HPLC to give a white powder (1.5 mg, 23%). LC-MS shows 310.2 (M+1). 1H-NMR (300 MHz, CDCl3): δ 8.83 (s, 1H), 8.40 (m, 1H), 8.22 (m, 1H), 7.96 (m, 2H), 7.78 (m, 1H), 3.58 (m, 2H), 2.10 (m, 1H), 1.90 (dd, 6H), 1.04 (t, 3H).
Quantity
6 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[C:5](=[O:21])[NH:6][C:7](=O)[NH:8][C:9]=1[C:10]1[CH:11]=[N:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)([CH3:3])[CH3:2].[C:22](=[O:25])([O-])[O-].[K+].[K+].[CH3:28]N(C=O)C>>[CH2:7]([N:8]1[C:9]([C:10]2[CH:11]=[N:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:21])[NH:6][C:22]1=[O:25])[CH3:28] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C=1C(NC(NC1C=1C=NC2=CC=CC=C2C1)=O)=O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ed (1.7 μL, 1 eq.) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was complete after 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction crude
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by reverse phase HPLC
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(NC(C(=C1C=1C=NC2=CC=CC=C2C1)C(C)C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 mg | |
| YIELD: PERCENTYIELD | 23% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

